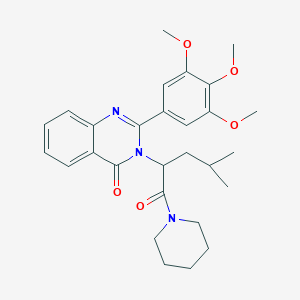

1-(4-Methyl-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)pentyl)piperidine

Descripción

1-(4-Methyl-2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3(4H)-quinazolinyl)pentyl)piperidine is a synthetic organic compound featuring a quinazolinone core substituted with a 3,4,5-trimethoxyphenyl group and a piperidine moiety linked via a pentyl chain. The quinazolinone scaffold is a privileged structure in medicinal chemistry, often associated with kinase inhibition, anticancer, and antimicrobial activities . The 3,4,5-trimethoxyphenyl substituent may enhance binding affinity to biological targets due to its electron-rich aromatic system, which can participate in π-π stacking or hydrophobic interactions .

Propiedades

Número CAS |

83409-03-4 |

|---|---|

Fórmula molecular |

C28H35N3O5 |

Peso molecular |

493.6 g/mol |

Nombre IUPAC |

3-(4-methyl-1-oxo-1-piperidin-1-ylpentan-2-yl)-2-(3,4,5-trimethoxyphenyl)quinazolin-4-one |

InChI |

InChI=1S/C28H35N3O5/c1-18(2)15-22(28(33)30-13-9-6-10-14-30)31-26(29-21-12-8-7-11-20(21)27(31)32)19-16-23(34-3)25(36-5)24(17-19)35-4/h7-8,11-12,16-18,22H,6,9-10,13-15H2,1-5H3 |

Clave InChI |

FKMBXCMXAWKJNE-UHFFFAOYSA-N |

SMILES canónico |

CC(C)CC(C(=O)N1CCCCC1)N2C(=NC3=CC=CC=C3C2=O)C4=CC(=C(C(=C4)OC)OC)OC |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related analogs, emphasizing key differences in structure, substituents, and inferred biological implications.

Key Observations:

Core Structure Variations: The target compound’s quinazolinone core is shared with 4r and the morpholine derivative . Quinazolinones are associated with kinase inhibition, while benzooxazinones (as in 4r) may target hormone receptors due to their phytoestrogen hybrid design . The benzamide derivative () replaces quinazolinone with a benzamide, likely shifting activity toward protease or topoisomerase inhibition .

Substituent Effects: Piperidine vs. 3,4,5-Trimethoxyphenyl Group: Common in all analogs, this group’s electron-donating methoxy residues likely enhance binding to hydrophobic enzyme pockets or DNA (e.g., tubulin in anticancer agents) .

Chain Modifications :

- The pentyl chain in the target compound and 4r introduces flexibility, possibly optimizing binding to elongated active sites. In contrast, the adamantane-containing analog () uses a rigid adamantane group to boost lipophilicity and CNS penetration .

Pharmacokinetic Considerations: The morpholine derivative () may exhibit better aqueous solubility than the piperidine-containing target compound, reducing toxicity risks. However, the piperidine’s basicity could prolong half-life in plasma .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.